2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a fluorobenzyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorobenzyl and methyl groups. Key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the amino group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, where it can react with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce various substituted pyrimidines.
Scientific Research Applications
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound may serve as a probe in biological assays to study enzyme activity or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-N-(3-fluorobenzyl)-N-methyl-3-pyridinesulfonamide: This compound shares a similar core structure but with different substituents, which may result in different chemical and biological properties.
2-Amino-4-fluorobenzoic acid:
Uniqueness
2-Amino-5-(3-fluorobenzyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an amino group, fluorobenzyl group, and methyl group on a pyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-amino-5-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHCUYHYONOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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